

# Theoretical yield calculation for Trimethylamine hydrochloride synthesis.

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## Compound of Interest

Compound Name: Trimethylamine hydrochloride

Cat. No.: B3395945

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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of **Trimethylamine Hydrochloride**

## Introduction

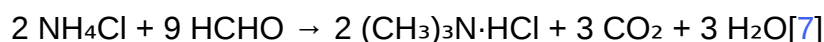
**Trimethylamine hydrochloride** ( $(\text{CH}_3)_3\text{N}\cdot\text{HCl}$ ) is a quaternary ammonium salt with significant utility across various scientific and industrial domains. It serves as a crucial precursor in the synthesis of essential chemicals like choline chloride, a vital nutrient in animal feed, and various quaternary ammonium compounds used as surfactants and disinfectants.<sup>[1]</sup> Its role as a building block in the pharmaceutical industry further underscores its importance.<sup>[1]</sup> For researchers and chemical process developers, the ability to accurately predict the maximum possible output of a synthesis—the theoretical yield—is fundamental. It provides a critical benchmark for evaluating reaction efficiency, optimizing process parameters, and ensuring economic viability.

This guide, designed for scientists and drug development professionals, provides a comprehensive exploration of the theoretical yield calculation for the synthesis of **trimethylamine hydrochloride**. We will delve into the underlying chemical principles, present a validated experimental protocol, and offer a step-by-step methodology for the calculation, moving beyond simple procedural lists to explain the causality behind each choice and variable.

## Part 1: Principles of Synthesis and Stoichiometry

The synthesis of **trimethylamine hydrochloride** can be approached via several routes, the most common being the direct neutralization of trimethylamine with hydrochloric acid or, more fundamentally, through the reductive amination of ammonium chloride using formaldehyde.<sup>[2]</sup><sup>[3]</sup> This latter method, a variation of the Eschweiler-Clarke reaction, is particularly instructive for its mechanism and is the focus of this guide.<sup>[4]</sup><sup>[5]</sup> It involves the methylation of an amine using excess formic acid and formaldehyde to produce a tertiary amine.<sup>[5]</sup><sup>[6]</sup> In this specific synthesis, formic acid is generated in situ as formaldehyde is both the methylating agent and the reductant.

The overall balanced chemical equation for the synthesis from ammonium chloride and paraformaldehyde (a solid polymer of formaldehyde,  $(\text{CH}_2\text{O})_n$ ) is as follows:



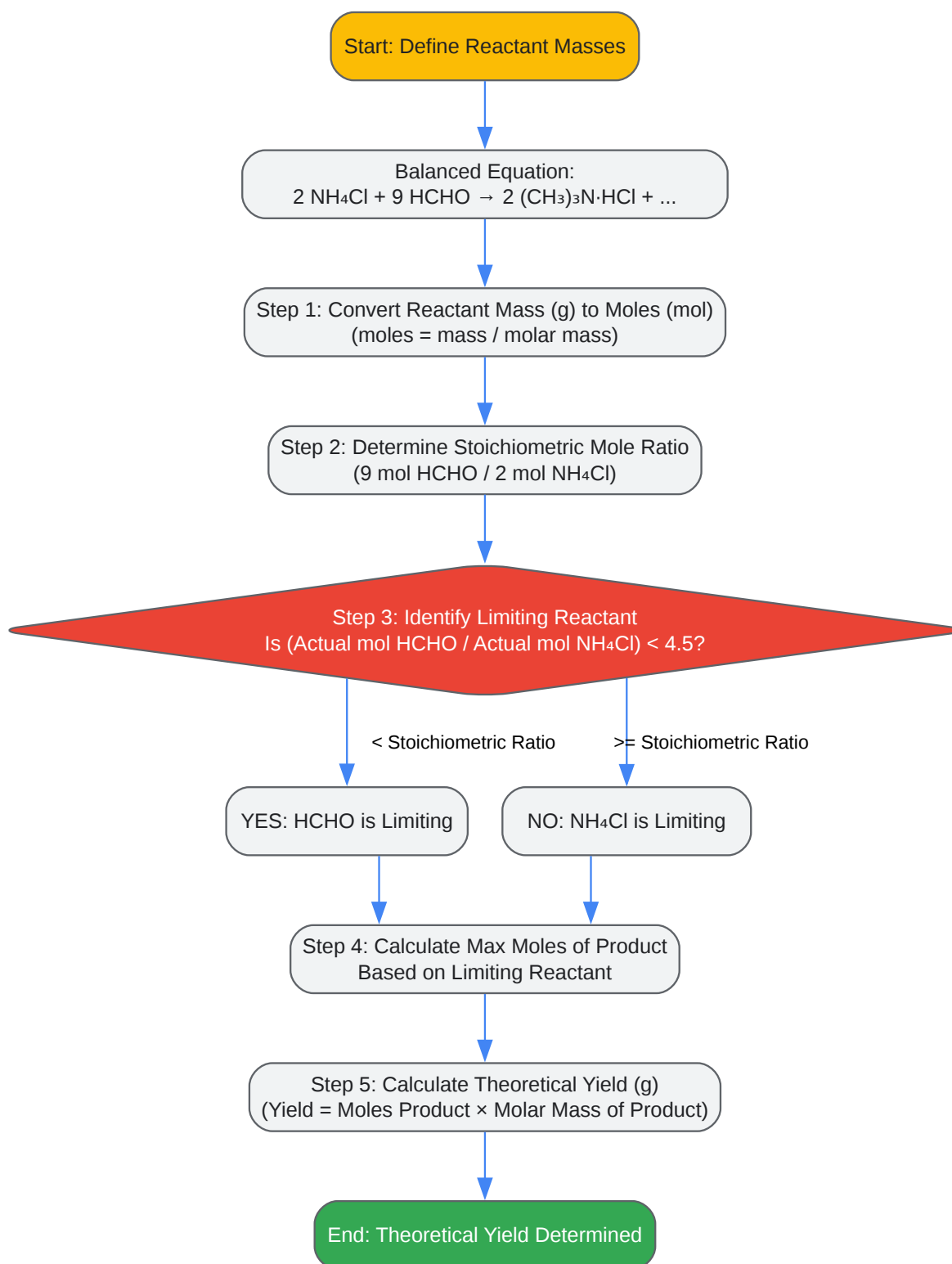
**Causality of the Reaction:** This reaction is a powerful example of reductive amination.<sup>[8]</sup> Ammonium chloride reacts with formaldehyde to initially form imine intermediates.<sup>[4]</sup><sup>[9]</sup> Formaldehyde is then oxidized to formic acid, which in turn reduces the imine.<sup>[4]</sup><sup>[9]</sup> This process repeats, methylating the nitrogen until the tertiary amine, trimethylamine, is formed.<sup>[10]</sup> The reaction is driven to completion by the irreversible loss of carbon dioxide gas.<sup>[5]</sup> A key feature of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which is a common issue with other alkylating agents like methyl iodide.<sup>[5]</sup><sup>[11]</sup><sup>[12]</sup>

## Part 2: A Step-by-Step Guide to Calculating Theoretical Yield

The theoretical yield is the maximum quantity of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.<sup>[13]</sup><sup>[14]</sup> Its calculation hinges on identifying the limiting reactant—the reactant that is completely consumed first, thereby stopping the reaction.<sup>[13]</sup><sup>[15]</sup>

### Logical Flow for Theoretical Yield Calculation

The process follows a clear, logical sequence from balancing the equation to determining the final product mass.



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Caption: Logical workflow for calculating theoretical yield.

## Worked Example

Let's assume a researcher starts with 50.0 g of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) and 135.0 g of paraformaldehyde ( $\text{HCHO}$ ).

Step 1: Calculate the moles of each reactant.[\[16\]](#)[\[17\]](#)

- Molar Mass of  $\text{NH}_4\text{Cl}$  = 53.49 g/mol
- Molar Mass of  $\text{HCHO}$  = 30.03 g/mol
- Molar Mass of  $(\text{CH}_3)_3\text{N}\cdot\text{HCl}$  = 95.57 g/mol [\[2\]](#)
- Moles of  $\text{NH}_4\text{Cl}$  = 50.0 g / 53.49 g/mol = 0.935 mol
- Moles of  $\text{HCHO}$  = 135.0 g / 30.03 g/mol = 4.495 mol

Step 2: Identify the Limiting Reactant.[\[15\]](#)[\[18\]](#) First, determine the stoichiometric ratio from the balanced equation: 9 moles of  $\text{HCHO}$  are required for every 2 moles of  $\text{NH}_4\text{Cl}$ .

- Stoichiometric Ratio = 9 / 2 = 4.5

Next, calculate the moles of  $\text{HCHO}$  needed to react completely with the available  $\text{NH}_4\text{Cl}$ :

- Moles  $\text{HCHO}$  needed = 0.935 mol  $\text{NH}_4\text{Cl}$   $\times$  (9 mol  $\text{HCHO}$  / 2 mol  $\text{NH}_4\text{Cl}$ ) = 4.208 mol  $\text{HCHO}$

Now, compare the moles of  $\text{HCHO}$  needed (4.208 mol) with the moles of  $\text{HCHO}$  we have (4.495 mol). Since we have more  $\text{HCHO}$  than is needed,  $\text{NH}_4\text{Cl}$  is the limiting reactant.

Step 3: Calculate the maximum moles of product. The amount of product formed is determined by the amount of the limiting reactant ( $\text{NH}_4\text{Cl}$ ). Use the stoichiometric ratio from the balanced equation: 2 moles of  $\text{NH}_4\text{Cl}$  produce 2 moles of  $(\text{CH}_3)_3\text{N}\cdot\text{HCl}$ .

- Moles of  $(\text{CH}_3)_3\text{N}\cdot\text{HCl}$  = 0.935 mol  $\text{NH}_4\text{Cl}$   $\times$  (2 mol  $(\text{CH}_3)_3\text{N}\cdot\text{HCl}$  / 2 mol  $\text{NH}_4\text{Cl}$ ) = 0.935 mol

Step 4: Calculate the theoretical yield in grams.[\[19\]](#)[\[20\]](#)

- Theoretical Yield = Moles of Product  $\times$  Molar Mass of Product

- Theoretical Yield =  $0.935 \text{ mol} \times 95.57 \text{ g/mol} = 89.35 \text{ g}$

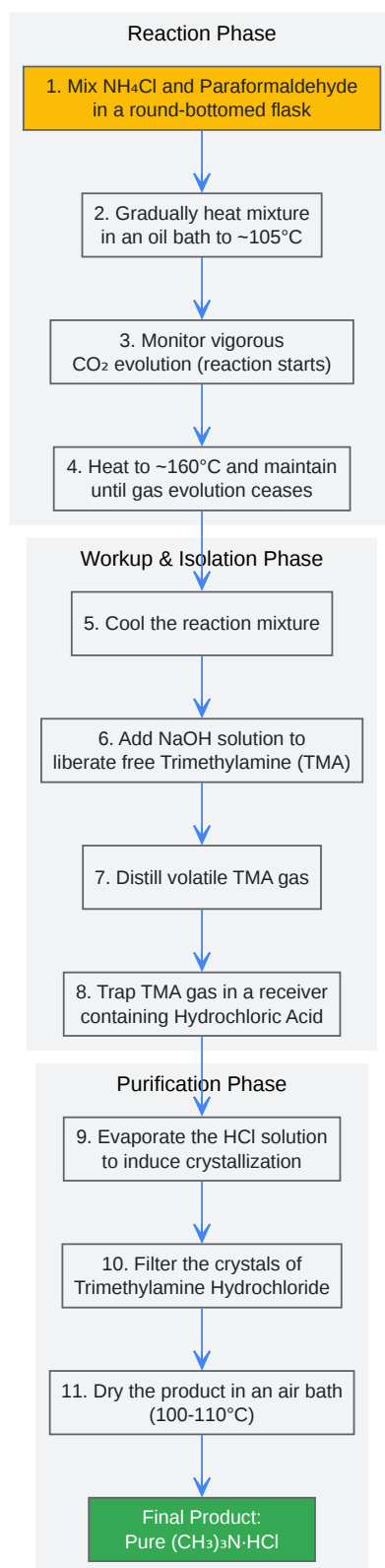
## Data Summary Table

Component	Molar Mass ( g/mol )	Starting Mass (g)	Moles (HAVE)	Stoichiomet ric Moles (NEED)	Limiting Reactant
NH <sub>4</sub> Cl	53.49	50.0	0.935	-	Yes
HCHO	30.03	135.0	4.495	4.208	No
(CH <sub>3</sub> ) <sub>3</sub> N·HCl	95.57	-	-	Max Moles: 0.935	Theoretical Yield: 89.35 g

## Part 3: A Validated Experimental Protocol

This protocol is adapted from the trusted repository Organic Syntheses, which provides rigorously tested and validated procedures.[\[21\]](#)[\[22\]](#)

## Experimental Workflow Diagram



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